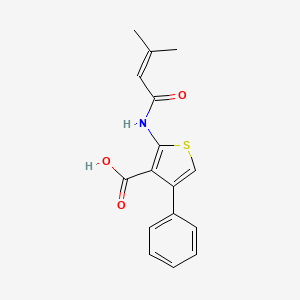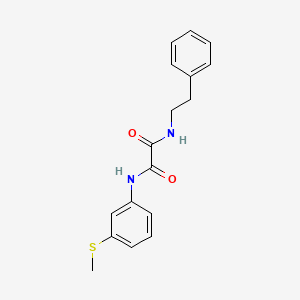
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide is a synthetic organic compound characterized by the presence of an oxalamide core substituted with a phenyl group bearing a methylthio substituent and a phenethyl group
Mécanisme D'action
Target of Action
Similar compounds have been known to target protein kinases . Protein kinases play a crucial role in cellular processes such as cell growth, differentiation, and apoptosis .
Mode of Action
It’s worth noting that similar compounds have been used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with the metal catalyst .
Biochemical Pathways
Compounds with similar structures have been used in suzuki–miyaura (sm) cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond-forming reactions .
Result of Action
Similar compounds have been known to inhibit protein kinases, which can disrupt cell signaling and potentially inhibit the rapid growth of tumor tissue .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide typically involves the reaction of 3-(methylthio)aniline with phenethylamine in the presence of oxalyl chloride. The reaction proceeds through the formation of an intermediate isocyanate, which subsequently reacts with the amine to form the desired oxalamide. The reaction conditions generally include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Catalyst: None required
Purification: Recrystallization or column chromatography
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, solvent, and concentration can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxalamide core can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; room temperature to reflux
Reduction: Lithium aluminum hydride; anhydrous ether or tetrahydrofuran; room temperature to reflux
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2); room temperature to reflux
Major Products
Oxidation: Sulfoxide, sulfone derivatives
Reduction: Corresponding amine derivatives
Substitution: Nitro, halo derivatives
Applications De Recherche Scientifique
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor for the synthesis of functionalized polymers.
Comparaison Avec Des Composés Similaires
N1-(3-(methylthio)phenyl)-N2-phenethyloxalamide can be compared with other oxalamide derivatives and compounds bearing similar functional groups:
N1-(3-chlorophenyl)-N2-phenethyloxalamide: Similar structure but with a chloro substituent instead of a methylthio group.
N1-(3-methylphenyl)-N2-phenethyloxalamide: Similar structure but with a methyl substituent instead of a methylthio group.
N1-(3-nitrophenyl)-N2-phenethyloxalamide: Similar structure but with a nitro substituent instead of a methylthio group.
The uniqueness of this compound lies in the presence of the methylthio group, which can impart distinct chemical and biological properties compared to its analogs.
Propriétés
IUPAC Name |
N'-(3-methylsulfanylphenyl)-N-(2-phenylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O2S/c1-22-15-9-5-8-14(12-15)19-17(21)16(20)18-11-10-13-6-3-2-4-7-13/h2-9,12H,10-11H2,1H3,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKRFWGWCADEXLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC(=O)C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)
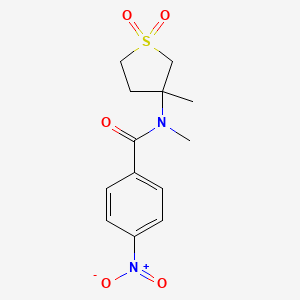
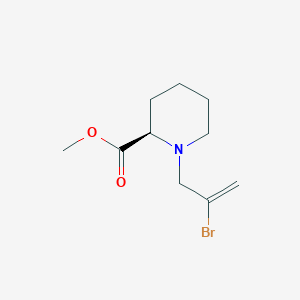
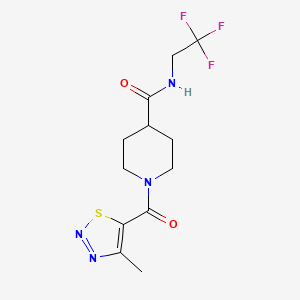
![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)
![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)
![6-Chloro-2-[(6-methylpyridin-3-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2832169.png)
![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)
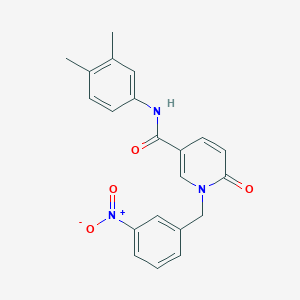


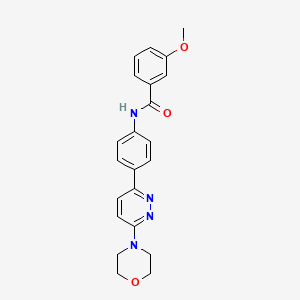
![1-(3-chlorobenzyl)-3-(4-chlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/new.no-structure.jpg)
